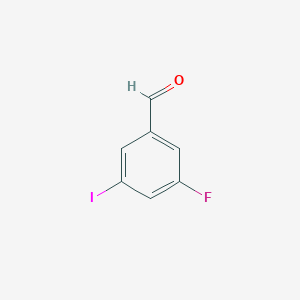

3-Fluoro-5-iodobenzaldehyde

説明

3-Fluoro-5-iodobenzaldehyde (CAS 914636-93-4) is a halogenated compound that can be used throughout organic chemistry . The aromatic compound has been reported to prepare compounds with biochemical and pharmaceutical applications .

Synthesis Analysis

The synthesis of 3-Fluoro-5-iodobenzaldehyde involves heating it with monomethyl malonate and a catalytic amount of pyrrolidine in pyridine . After cooling, the solvent is distilled off in vacuo. 2N HCl and ethyl acetate are added to the residue, and the phases are separated. The organic layer is washed with brine and dried over Na2SO4. After evaporation, the residue is purified by CC on silica gel with EtOAc/hexane .Molecular Structure Analysis

The molecular formula of 3-Fluoro-5-iodobenzaldehyde is C7H4FIO . Its molecular weight is 250.01 g/mol .Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Fluoro-5-iodobenzaldehyde include a molecular weight of 250.01 g/mol . It is a solid at room temperature .科学的研究の応用

Organic Chemistry

3-Fluoro-5-iodobenzaldehyde is a halogenated compound that can be used throughout organic chemistry . Its aromatic structure and the presence of both fluorine and iodine atoms make it a versatile reagent in various organic reactions.

Medicinal Chemistry

The compound has been reported to prepare compounds with biochemical and pharmaceutical applications . It could be used as a building block in the synthesis of various drugs and therapeutic agents.

Material Science

3-Fluoro-5-iodobenzaldehyde finds applications in material science. Its unique properties could be utilized in the development of new materials with specific characteristics.

Safety and Hazards

将来の方向性

特性

IUPAC Name |

3-fluoro-5-iodobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4FIO/c8-6-1-5(4-10)2-7(9)3-6/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XULKBHBAGSJSFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)I)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4FIO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70650536 | |

| Record name | 3-Fluoro-5-iodobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70650536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Fluoro-5-iodobenzaldehyde | |

CAS RN |

914636-93-4 | |

| Record name | 3-Fluoro-5-iodobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70650536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

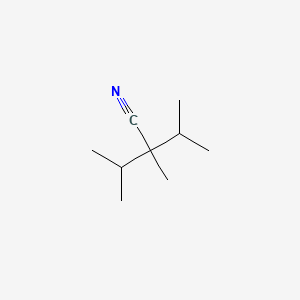

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

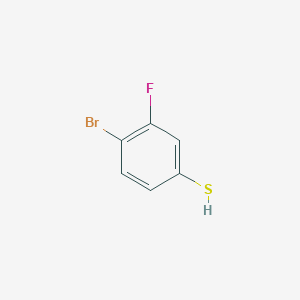

![7-Bromo-4-fluorobenzo[d]thiazol-2-amine](/img/structure/B1294201.png)